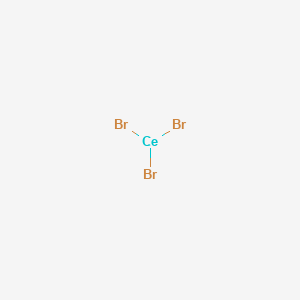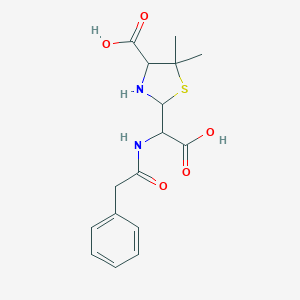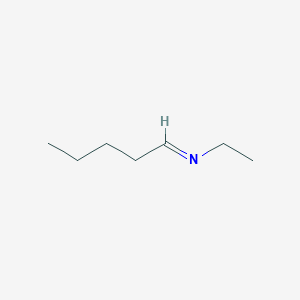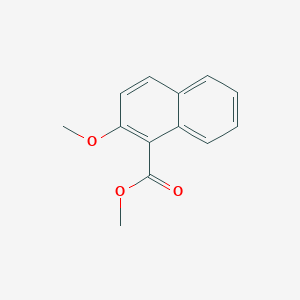![molecular formula CdO6Ta2 B082629 Cadmium bis[oxido(dioxo)tantalum] CAS No. 12050-35-0](/img/structure/B82629.png)
Cadmium bis[oxido(dioxo)tantalum]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium bis[oxido(dioxo)tantalum] is a compound with the molecular formula CdO6Ta2 It is a complex oxide containing cadmium and tantalum, where tantalum is in its highest oxidation state
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cadmium bis[oxido(dioxo)tantalum] can be synthesized through various methods. One common approach involves the reaction of cadmium oxide with tantalum pentoxide under high-temperature conditions. The reaction typically occurs in a solid-state process, where the reactants are mixed and heated to temperatures around 800-1000°C. This method ensures the formation of a homogeneous product with the desired stoichiometry.
Industrial Production Methods
In an industrial setting, the production of cadmium bis[oxido(dioxo)tantalum] may involve more advanced techniques such as chemical vapor deposition (CVD). In this process, cadmium and tantalum precursors are vaporized and reacted in a controlled environment to deposit thin films of the compound on various substrates. This method allows for precise control over the composition and thickness of the resulting material, making it suitable for applications in electronics and coatings .
Análisis De Reacciones Químicas
Types of Reactions
Cadmium bis[oxido(dioxo)tantalum] undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions, leading to the formation of higher oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation states of tantalum and cadmium.
Substitution: The compound can participate in substitution reactions where one of the oxido groups is replaced by another ligand.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like oxygen or ozone for oxidation reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield cadmium metal and lower oxides of tantalum, while oxidation reactions can produce higher tantalum oxides .
Aplicaciones Científicas De Investigación
Cadmium bis[oxido(dioxo)tantalum] has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound’s unique properties make it a candidate for studying interactions with biological molecules and potential biomedical applications.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: The compound is used in the production of advanced materials, including coatings for electronic devices and components in high-temperature applications
Mecanismo De Acción
The mechanism by which cadmium bis[oxido(dioxo)tantalum] exerts its effects involves interactions at the molecular level. The compound can interact with various molecular targets, including enzymes and cellular components. Its effects are mediated through pathways involving oxidative stress, disruption of metal ion homeostasis, and interference with cellular signaling pathways. These interactions can lead to changes in cellular function and have potential therapeutic implications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to cadmium bis[oxido(dioxo)tantalum] include:
Cadmium oxide (CdO): A simpler oxide of cadmium with applications in semiconductors and coatings.
Tantalum pentoxide (Ta2O5): A high-oxidation-state oxide of tantalum used in electronics and optics.
Cadmium sulfide (CdS): A cadmium compound used in photovoltaic cells and pigments.
Uniqueness
Cadmium bis[oxido(dioxo)tantalum] is unique due to its combination of cadmium and tantalum in a complex oxide structure. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that require high stability and specific reactivity.
Propiedades
IUPAC Name |
cadmium(2+);oxido(dioxo)tantalum |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.6O.2Ta/q+2;;;;;2*-1;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXDDMRQJYIYDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ta](=O)=O.[O-][Ta](=O)=O.[Cd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdO6Ta2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648449 |
Source


|
| Record name | Cadmium bis[oxido(dioxo)tantalum] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12050-35-0 |
Source


|
| Record name | Cadmium bis[oxido(dioxo)tantalum] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


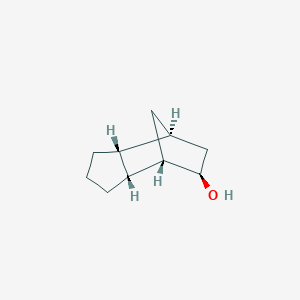
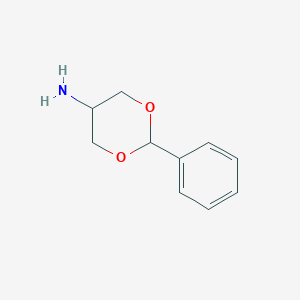
![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)


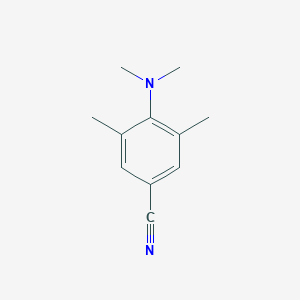
![2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B82562.png)
